3-(2-Aminoethyl)-5-(trifluoromethyl)phenol
Description
3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a 2-aminoethyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. This structure combines the hydrophilic properties of the phenolic hydroxyl and aminoethyl groups with the lipophilic trifluoromethyl substituent, making it a versatile candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-6(1-2-13)4-8(14)5-7/h3-5,14H,1-2,13H2 |
InChI Key |
LJPHLAATQXNCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the aminoethyl group onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminoethyl)-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminoethyl group can facilitate interactions with biological targets such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
*Log P values estimated via computational models or analogs.
Key Observations:
Lipophilicity: The trifluoromethyl group in 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol increases Log P compared to tyramine (~2.5 vs.
Bioactivity: Nilotinib: The trifluoromethylphenyl moiety in nilotinib contributes to its kinase inhibition by occupying hydrophobic pockets in target enzymes .
Synthetic Flexibility: Aminoethyl and trifluoromethyl groups allow modular derivatization. For example, describes sulfamoyl-thiophene analogs synthesized via Boc-protection and deprotection strategies, which could apply to this compound .
Research Findings and Structure-Activity Relationships (SAR)
- Trifluoromethyl Positioning : In N′-3-(trifluoromethyl)phenyl guanidines, meta-CF₃ substitution (as in the target compound) improved binding affinity at the PCP site compared to ortho or para positions .
- Aminoethyl Functionality: Tyramine derivatives show that the aminoethyl group’s protonation state (pH-dependent) affects receptor binding. This group’s flexibility may enhance target engagement in 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol .
- Synergistic Effects: Combining hydrophilic (phenol, aminoethyl) and hydrophobic (CF₃) groups balances solubility and membrane penetration, a feature exploited in nilotinib and pesticide designs .
Biological Activity
3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol features a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and electronic properties. This modification can significantly affect the interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity. The incorporation of the trifluoromethyl group in 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol may similarly enhance its antimicrobial efficacy against various pathogens.
Anticancer Properties
The anticancer potential of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol has been explored in several studies. Trifluoromethylated phenols have been reported to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to disrupt the cell cycle, leading to increased apoptosis rates in cancerous cells.
- Inhibition of Key Enzymes : Some studies suggest that such compounds may inhibit enzymes critical for cancer cell proliferation, including various kinases and polymerases.
A comparative analysis of structurally related compounds revealed that those containing trifluoromethyl groups often exhibited lower IC50 values in cancer cell lines such as HCT116 and HePG2, indicating higher potency (see Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol | HCT116 | 12.4 |
| Related Compound A | HCT116 | 17.8 |
| Related Compound B | HePG2 | 17.6 |
Table 1: Comparative IC50 values of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol and related compounds against cancer cell lines.
The mechanisms through which 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol exerts its biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been documented to induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Signaling Pathways : The compound may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
- Anticancer Activity : A study investigated the effects of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol on human cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value lower than many traditional chemotherapeutic agents.
- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains. The results demonstrated a notable reduction in bacterial viability, supporting its potential use as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
